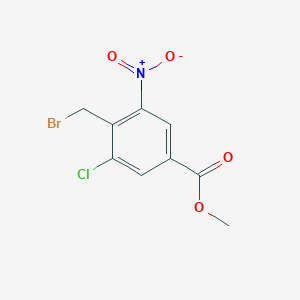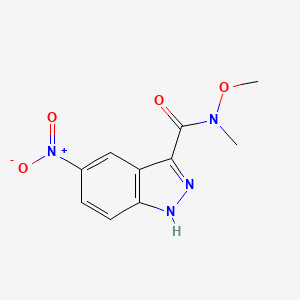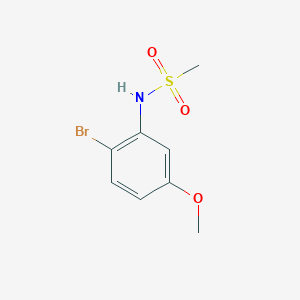
Methyl 4-bromomethyl-3-chloro-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromomethyl-3-chloro-5-nitrobenzoate is an organic compound that belongs to the class of substituted benzoates. This compound is characterized by the presence of bromomethyl, chloro, and nitro substituents on a benzoate ester. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromomethyl-3-chloro-5-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by bromination and chlorination steps to introduce the bromomethyl and chloro substituents, respectively .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromomethyl-3-chloro-5-nitrobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of methyl 4-hydroxymethyl-3-chloro-5-nitrobenzoate.
Reduction: Formation of methyl 4-bromomethyl-3-chloro-5-aminobenzoate.
Oxidation: Formation of methyl 4-carboxy-3-chloro-5-nitrobenzoate.
Scientific Research Applications
Methyl 4-bromomethyl-3-chloro-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-bromomethyl-3-chloro-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromomethyl group can participate in alkylation reactions, modifying the structure and function of target molecules. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-3-nitrobenzoate: Lacks the bromomethyl group but has similar chemical properties.
Methyl 4-bromomethyl-3-nitrobenzoate: Lacks the chloro group but has similar reactivity.
Methyl 4-bromomethyl-3-chlorobenzoate: Lacks the nitro group but shares the bromomethyl and chloro substituents.
Uniqueness
Methyl 4-bromomethyl-3-chloro-5-nitrobenzoate is unique due to the combination of bromomethyl, chloro, and nitro substituents on the benzoate ester.
Properties
CAS No. |
1057652-85-3 |
|---|---|
Molecular Formula |
C9H7BrClNO4 |
Molecular Weight |
308.51 g/mol |
IUPAC Name |
methyl 4-(bromomethyl)-3-chloro-5-nitrobenzoate |
InChI |
InChI=1S/C9H7BrClNO4/c1-16-9(13)5-2-7(11)6(4-10)8(3-5)12(14)15/h2-3H,4H2,1H3 |
InChI Key |
LOXVCYZNTIEERF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)CBr)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(phenoxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13875079.png)
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-propan-2-ylacetamide](/img/structure/B13875083.png)










![[3-(5-methyl-1H-imidazol-4-yl)phenyl]methanamine](/img/structure/B13875148.png)

